The compound possesses a pyrimidine ring, a common structural feature found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research could investigate if this compound has inhibitory effects on specific kinases.
The presence of the cyclohexanol and morpholinomethyl moieties might contribute to the compound's overall pharmacological properties []. These functional groups are found in various bioactive molecules []. Studies could explore structure-activity relationships to optimize the compound's potential for therapeutic applications.
The compound can be a valuable tool in drug discovery pipelines. Its interaction with specific biological targets can be studied to identify novel mechanisms of action for potential drug development [].
UNC2250 is a novel compound identified as an inhibitor of the Mer tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration of cancer cells. Its molecular formula is with a molecular weight of 440.6 g/mol. The compound has shown promise in preclinical studies, particularly in targeting malignant cells in conditions such as mantle cell lymphoma (MCL) and B-cell acute lymphoblastic leukemia (B-ALL) .
UNC2250 functions primarily through the inhibition of Mer tyrosine kinase activity. This inhibition leads to a cascade of downstream effects, including the reduction of phosphorylation states in target proteins essential for cell survival and proliferation. The compound has demonstrated an IC50 value of 9.8 nM in blocking the steady-state phosphorylation of endogenous Mer in 697 B-ALL cells, indicating its potency as a therapeutic agent .
The biological activity of UNC2250 has been extensively studied, revealing its ability to induce apoptosis in various cancer cell lines. In MCL cells, treatment with UNC2250 resulted in significant apoptotic rates, with up to 98% apoptosis observed at higher concentrations after prolonged exposure. Additionally, UNC2250 induces G2/M phase cell cycle arrest, further contributing to its anti-cancer effects . The compound's mechanism involves alterations in the expression levels of apoptosis-related proteins, such as increased levels of Bax and cleaved caspase-3, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
The synthesis of UNC2250 involves several steps that typically include the reaction of specific intermediates under controlled conditions. Although detailed synthetic pathways are not universally published, general methods for synthesizing similar compounds often involve condensation reactions followed by cyclization or substitution reactions utilizing various reagents and solvents . The precise synthetic route for UNC2250 is proprietary but can be inferred to involve similar methodologies.
UNC2250 is primarily being investigated for its therapeutic potential in oncology. Its role as a Mer tyrosine kinase inhibitor positions it as a candidate for treating cancers characterized by aberrant Mer signaling, such as MCL and B-ALL. Furthermore, ongoing research aims to explore its efficacy in combination therapies and its potential to overcome resistance mechanisms in cancer treatment .
Studies on UNC2250 have focused on its interactions with various signaling pathways involved in cancer progression. By inhibiting Mer tyrosine kinase activity, UNC2250 disrupts downstream signaling cascades that promote tumor growth and metastasis. Interaction studies have shown that UNC2250 can effectively reduce the activation of pathways associated with cell survival and proliferation in targeted cancer cells .
Several compounds exhibit structural and functional similarities to UNC2250, primarily within the category of tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
UNC2250 | Mer tyrosine kinase inhibitor | Potent apoptosis inducer in MCL cells |
ABL001 | BCR-ABL inhibitor | Targeted therapy for chronic myeloid leukemia |
Dasatinib | Multi-targeted tyrosine kinase inhibitor | Broad spectrum against various kinases |
Sorafenib | Raf kinase inhibitor | Also targets vascular endothelial growth factor receptor |
Crizotinib | ALK/ROS1 inhibitor | Effective against non-small cell lung cancer |
UNC2250's specificity for Mer tyrosine kinase distinguishes it from other inhibitors that target multiple kinases or different pathways entirely. This specificity may contribute to a more favorable side effect profile and enhanced therapeutic efficacy in certain malignancies .
UNC2250 possesses the molecular formula C24H36N6O2 with a molecular weight of 440.58 grams per mole [1] [4]. The compound is systematically named as 4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 [1].
The compound structure consists of a central pyridinepyrimidine core with three distinct substituent groups: a butylamino chain, a morpholinomethylpyridine moiety, and a hydroxycyclohexyl group [8]. This molecular architecture was designed to optimize binding interactions within the adenine binding pocket of the Mer kinase domain while maintaining favorable physicochemical properties [8] [9].
UNC2250 exhibits limited aqueous solubility but demonstrates good solubility in organic solvents [1] [13]. The compound shows solubility of at least 22.05 milligrams per milliliter in dimethyl sulfoxide with gentle warming, corresponding to approximately 45.39 millimolar concentration [1] [13]. In contrast, UNC2250 is insoluble in ethanol and water under standard conditions [1]. The compound can be dissolved in 0.1 molar hydrochloric acid at a concentration of 12.5 milligrams per milliliter (28.37 millimolar) with ultrasonic treatment and pH adjustment to 3 [13] [15].
The stability profile of UNC2250 has been characterized under various storage conditions [4] [13]. As a powder, the compound remains stable for three years when stored at minus 20 degrees Celsius, or for two years at 4 degrees Celsius [4] [13]. In solution form, stability is significantly reduced, with the compound remaining stable for six months at minus 80 degrees Celsius or one month at minus 20 degrees Celsius [4] [13]. The manufacturer recommends against long-term storage of solutions and advises prompt use after preparation [1].
UNC2250 appears as a solid material with a yellow to white-beige coloration [4] [6]. The compound has a melting point and other thermal properties that support its classification as a stable crystalline solid under ambient conditions [4]. The physical form contributes to its handling characteristics and formulation requirements for research applications [6].
The pyridinepyrimidine scaffold represents a novel chemical framework developed through structure-based drug design principles [8] [9]. This scaffold was designed to replace the pyrazole ring found in earlier Mer inhibitors through a pseudo-ring replacement strategy [8]. The pyridinepyrimidine core consists of a 2-pyridinyl substituent attached to the 5-position of a pyrimidine ring, creating an intramolecular hydrogen bond between the pyridine nitrogen and the 4-amino group of the pyrimidine [8] [9].
This pseudo-ring formation constrains the molecular conformation while maintaining flexibility for induced-fit binding interactions with the target kinase [8]. The scaffold design enables the molecule to occupy the adenine binding pocket of Mer kinase while forming critical hydrogen bonds with hinge region residues [9]. The pyridinepyrimidine framework demonstrates superior selectivity compared to earlier pyrazolopyrimidine analogs [8].
UNC2250 contains several key functional groups that contribute to its biological activity and physicochemical properties [8]. The morpholine ring at the 5-position of the pyridine provides both steric bulk and hydrophilic character, contributing to the compound's interaction with solvent-exposed regions of the binding pocket [8]. The trans-4-hydroxycyclohexyl group serves as a critical hydrogen bond donor, forming interactions with specific amino acid residues in the kinase active site [8] [24].
The butylamino chain extends into the adenine subpocket and forms essential hydrogen bonding interactions with the hinge region of the kinase [8] [9]. This aliphatic substituent was optimized for length and branching to maximize binding affinity while maintaining selectivity [8]. The combination of these functional groups creates a pharmacophore that specifically recognizes the Mer kinase binding site [8].
The stereochemical configuration of UNC2250 plays a crucial role in its binding affinity and selectivity profile [8] [24]. The compound contains a trans-4-hydroxycyclohexyl moiety, where the trans configuration is critical for optimal binding geometry [24]. Studies have demonstrated that the cis configuration results in similar activity, indicating some flexibility in the spatial orientation of the hydroxyl group [24].
The cyclohexyl ring adopts a chair conformation that positions the hydroxyl group for optimal hydrogen bonding interactions with the carbonyl oxygen of specific amino acid residues [8]. The stereochemistry of this portion of the molecule influences both the potency and selectivity of the compound compared to other cyclic alcohol analogs [24].
The development of UNC2250 employed a pseudo-ring replacement strategy that substituted the pyrazole ring of earlier inhibitors with a hydrogen bond-constrained system [8] [9]. This approach maintained the essential binding interactions while improving selectivity and physicochemical properties [8]. The strategy was validated through comparison of compounds with and without the intramolecular hydrogen bond, demonstrating dramatic activity differences when this interaction was disrupted [8].
Moving the pyridine nitrogen from the 2-position to the 6-position resulted in a 34-fold decrease in activity, while complete replacement with a carbon atom led to a 56-fold reduction in potency [8]. These findings confirmed that the pseudo-ring formation through intramolecular hydrogen bonding is essential for maintaining the bioactive conformation [8]. The strategy enabled the development of analogs with enhanced selectivity for Mer over other TAM family kinases [8].
Structure-activity relationship studies have identified several critical binding elements within the UNC2250 structure [8] [9]. The pyrimidine ring forms essential hydrogen bonds with the hinge region residues Pro672 and Met674 [9]. The butylamino substituent at the 2-position of the pyrimidine creates a hydrogen bond with Pro672, and this interaction is absolutely required for activity [8].
The hydroxyl group of the trans-4-hydroxycyclohexyl substituent forms a critical hydrogen bond with the backbone carbonyl of Glu595 [8]. Removal of this polar group results in a 74-fold decrease in Mer activity, emphasizing its importance for binding affinity [8]. The morpholine ring at the 5-position of the pyridine occupies a solvent-exposed region and can be modified to tune physicochemical properties without significantly affecting binding affinity [8].
The pharmacophore model for UNC2250 defines the essential spatial arrangement of chemical features required for Mer kinase inhibition [8] [9]. The model encompasses three primary hydrogen bond donors corresponding to the pyrimidine nitrogen, the amino group connecting to the cyclohexyl ring, and the hydroxyl group of the cyclohexanol moiety [8] [9].
Hydrophobic regions are mapped to the cyclohexyl ring system and the morpholine substituent, which interact with lipophilic portions of the binding pocket [8]. The pharmacophore includes a hydrogen bond acceptor region corresponding to the pyridine nitrogen that participates in the pseudo-ring formation [8]. This spatial arrangement of pharmacophoric elements accounts for both the high potency and selectivity observed with UNC2250 compared to structurally related compounds [8].
Pharmacophore Element | Molecular Feature | Target Interaction |
---|---|---|
Hydrogen Bond Donor 1 | Pyrimidine N-H | Met674 backbone |
Hydrogen Bond Donor 2 | Cyclohexyl amino N-H | Pro672 backbone |
Hydrogen Bond Donor 3 | Cyclohexanol O-H | Glu595 carbonyl |
Hydrogen Bond Acceptor | Pyridine nitrogen | Intramolecular H-bond |
Hydrophobic Region 1 | Cyclohexyl ring | Hydrophobic pocket |
Hydrophobic Region 2 | Morpholine ring | Solvent interface |